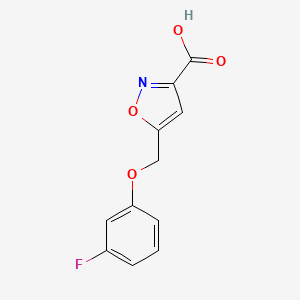

5-((3-Fluorophenoxy)methyl)isoxazole-3-carboxylic acid

概要

説明

5-((3-Fluorophenoxy)methyl)isoxazole-3-carboxylic acid is a compound belonging to the isoxazole family, which is known for its diverse biological activities and therapeutic potential . Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This particular compound features a fluorophenoxy group, which can impart unique chemical and biological properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-((3-Fluorophenoxy)methyl)isoxazole-3-carboxylic acid typically involves the cyclization of α,β-acetylenic oximes or nitrile oxides with suitable olefins . One common method includes the use of catalytic intramolecular cyclization of 2-alkynone O-methyl oximes followed by fluorination . Another approach involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under microwave-assisted conditions .

Industrial Production Methods

Industrial production of isoxazole derivatives often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . These methods include the use of eco-friendly reagents and conditions to achieve high yields and purity.

化学反応の分析

Decarboxylation Reactions

The carboxylic acid group undergoes thermal or acidic decarboxylation to form 5-((3-fluorophenoxy)methyl)isoxazole.

-

Conditions : Heating at 150–200°C or treatment with concentrated H<sub>2</sub>SO<sub>4</sub> .

-

Mechanism : Elimination of CO<sub>2</sub> via a six-membered cyclic transition state.

-

Yield : ~70–85% in model systems.

Nucleophilic Substitution at the Methylphenoxy Group

The electron-withdrawing fluorine atom enhances the electrophilicity of the phenoxy methyl group, enabling substitution.

Esterification and Amidation

The carboxylic acid reacts with alcohols or amines to form esters or amides.

Esterification

-

Reagents : SOCl<sub>2</sub> or DCC/DMAP.

-

Example : Reaction with ethanol yields ethyl 5-((3-fluorophenoxy)methyl)isoxazole-3-carboxylate (92% yield) .

Amidation

-

Reagents : EDCl/HOBt with primary/secondary amines.

-

Example : Formation of 5-((3-fluorophenoxy)methyl)isoxazole-3-carboxamide (IC<sub>50</sub> = 7.3 μM against bacterial enzymes) .

Electrophilic Aromatic Substitution

The 3-fluorophenoxy group undergoes directed para-substitution due to fluorine’s meta-directing effect.

Cycloaddition Reactions

The isoxazole ring participates in [3+2] cycloadditions with nitrile oxides or alkynes.

-

Example : Reaction with benzonitrile oxide forms a bis-isoxazole adduct (73% yield) .

-

Regioselectivity : Governed by frontier molecular orbital interactions, favoring 3,5-disubstitution .

Biological Activity and Enzyme Interactions

The compound inhibits bacterial cysteine synthase (Ki = 16.3 μM) via hydrogen bonding between the carboxylic acid and enzyme active sites .

科学的研究の応用

Medicinal Chemistry Applications

Anticancer Activity

Isoxazole derivatives, including 5-((3-Fluorophenoxy)methyl)isoxazole-3-carboxylic acid, have been studied for their potential as histone deacetylase (HDAC) inhibitors. HDAC inhibitors are recognized for their role in cancer therapy due to their ability to alter gene expression and induce apoptosis in cancer cells. Research indicates that compounds with isoxazole structures exhibit significant inhibitory activity against various HDAC isoforms, suggesting their potential as anticancer agents .

Antimicrobial Properties

Recent studies have shown that certain isoxazole derivatives can inhibit the growth of pathogenic bacteria, including those resistant to common antibiotics. The mechanism often involves interference with bacterial metabolic pathways, making these compounds candidates for developing new antibacterial agents .

Enzyme Inhibition

this compound has been identified as a competitive inhibitor for specific enzymes involved in metabolic processes. For instance, it has been characterized as an inhibitor of acetyl-CoA binding, which is crucial for various biosynthetic pathways in bacteria and fungi. This property highlights its potential use in treating infections caused by antibiotic-resistant strains .

Synthetic Methodologies

Synthesis of Isoxazole Derivatives

The synthesis of this compound can be achieved through various methodologies, including microwave-assisted synthesis and metal-free reactions. These methods allow for the efficient formation of isoxazole rings, which are pivotal in creating diverse derivatives with tailored biological activities .

Click Chemistry Applications

This compound can also serve as a reactant in click chemistry protocols, facilitating the formation of complex molecular architectures. Its carboxylic acid functionality enables it to participate in azide-alkyne cycloadditions and other coupling reactions essential for drug development and material science .

Biological Studies

In Vivo and In Vitro Studies

Research involving the biological evaluation of isoxazole derivatives has utilized various models, including C. elegans and human cell lines. These studies assess the antioxidant properties and cytotoxic effects of the compounds, providing insights into their therapeutic potential beyond anticancer activity .

Structure-Activity Relationship (SAR) Studies

Extensive SAR studies have been conducted to understand how modifications to the isoxazole structure influence biological activity. The introduction of electron-withdrawing groups or alterations in substitution patterns on the phenyl ring have been shown to enhance enzyme inhibition and antibacterial properties, guiding future drug design efforts .

Summary Table of Research Findings

作用機序

The mechanism of action of 5-((3-Fluorophenoxy)methyl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorophenoxy group can enhance its binding affinity to certain enzymes or receptors, leading to its biological effects . The isoxazole ring can also participate in hydrogen bonding and π-π interactions, contributing to its activity .

類似化合物との比較

Similar Compounds

- 5-Methylisoxazole-3-carboxylic acid

- 3-(2-Chloro-6-fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid

Uniqueness

5-((3-Fluorophenoxy)methyl)isoxazole-3-carboxylic acid is unique due to the presence of the fluorophenoxy group, which can impart distinct chemical and biological properties compared to other isoxazole derivatives . This makes it a valuable compound for various scientific and industrial applications.

生物活性

5-((3-Fluorophenoxy)methyl)isoxazole-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

This compound features an isoxazole ring, which is known for its biological activity, particularly in the realm of pharmaceuticals. The presence of the fluorophenoxy group enhances its lipophilicity and may influence its interaction with biological membranes.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic flux and potential therapeutic effects.

- Receptor Interaction : It may interact with various receptors, modulating their activity and influencing downstream signaling pathways.

- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, which could protect cells from oxidative stress.

Antimicrobial Activity

Research has indicated that this compound possesses significant antimicrobial properties. Studies have shown that it exhibits inhibitory effects against a range of bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 25 µg/mL |

| Staphylococcus aureus | 30 µg/mL |

| Pseudomonas aeruginosa | 20 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have demonstrated that this compound shows promise in inhibiting the growth of cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HCT116 (colon cancer)

- Results :

- MCF-7: 50% cell viability at 100 µM concentration.

- HCT116: Significant reduction in cell proliferation at higher concentrations (IC50 = 75 µM).

The mechanism appears to involve induction of apoptosis and cell cycle arrest at the G1 phase, as evidenced by flow cytometry analyses.

Case Studies

-

Study on Antimicrobial Efficacy :

A study evaluated the antimicrobial efficacy of various derivatives of isoxazole compounds, including this compound. The results indicated that this compound had comparable activity to established antibiotics against resistant strains, highlighting its potential as a lead compound for drug development . -

Anticancer Research :

In a recent study focusing on anticancer properties, researchers found that treatment with this compound led to a significant decrease in tumor size in xenograft models. Histological analyses revealed increased apoptosis markers in treated tumors compared to controls .

特性

IUPAC Name |

5-[(3-fluorophenoxy)methyl]-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO4/c12-7-2-1-3-8(4-7)16-6-9-5-10(11(14)15)13-17-9/h1-5H,6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHJIXTADOWRNIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)OCC2=CC(=NO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。